Ethyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate
Description
Ethyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is a bicyclic heterocyclic compound featuring a thiophene ring fused to a partially hydrogenated pyridine ring. The ethyl ester group at position 7 and the methyl substituent on the nitrogen atom define its structural uniqueness.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
ethyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-3-14-10(13)11(2)9-8(4-6-12-11)5-7-15-9/h5,7,12H,3-4,6H2,1-2H3 |
InChI Key |
FGVKCCLQJIBIAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2=C(CCN1)C=CS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate typically involves the construction of the thieno[2,3-c]pyridine core followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system . The esterification step is then carried out using ethyl alcohol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thieno[2,3-c]pyridine ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, thioether derivatives
Substitution: Various substituted thieno[2,3-c]pyridine derivatives
Scientific Research Applications
Ethyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound’s bicyclic structure allows it to fit into the ATP-binding pocket of kinases, where it can inhibit their activity by forming hydrogen bonds with key amino acid residues . This inhibition can disrupt cell signaling pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Properties of Pyrazolo[4,3-c]pyridine Analogs
Key Observations :
- Substituent Effects : Bulky groups (e.g., adamantyl in 6j) reduce synthetic yields due to steric hindrance, while electron-withdrawing groups (e.g., nitro in 6h) improve yields via stabilization of intermediates .
- Thermal Stability : Hydroxy-substituted compound 12 exhibits the highest melting point (290–294°C), likely due to intermolecular hydrogen bonding .
Comparison with Thieno[2,3-c]pyridine Derivatives
Thieno[2,3-c]pyridine analogs share structural similarities but differ in the heteroatom composition (sulfur in thiophene vs. nitrogen in pyrazole). Key examples include:
Table 2: Thieno[2,3-c]pyridine Analogs
Key Observations :
- Ester Group Impact : The ethyl ester in the target compound may confer slightly higher lipophilicity compared to the methyl ester analog (), influencing solubility and bioavailability.
- Functional Group Diversity: The Boc-protected amino group in and the chloroacetamido group in highlight the versatility of thieno[2,3-c]pyridine scaffolds in medicinal chemistry.
Structural and Spectroscopic Comparisons
Infrared Spectroscopy
Pyrazolo[4,3-c]pyridine derivatives (e.g., 6h, 6j) exhibit strong carbonyl (C=O) stretches at 1670–1730 cm⁻¹, consistent with ester and ketone functionalities . Similar peaks are expected for the target thieno compound, though sulfur-containing rings may introduce additional absorptions near 650–750 cm⁻¹ (C-S stretching) .
NMR Spectroscopy
For pyrazolo[4,3-c]pyridine 7d, ¹³C NMR (DMSO-d6) shows aromatic carbons at δ 115–141 ppm and carbonyl carbons at δ 158–164 ppm . Thieno analogs may exhibit downfield shifts for sulfur-adjacent carbons, though direct data is unavailable.
Biological Activity
Ethyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is a compound of interest due to its diverse biological activities, particularly in the field of cancer research. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C₈H₉N₃O₂S
- Molar Mass : 181.24 g/mol
- CAS Number : 2092190-01-5
- Density : 1.080 g/cm³ (predicted)
- Boiling Point : 80 °C (at 0.05 Torr)
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This mechanism is similar to that of other known antitumor agents that target the colchicine binding site on tubulin. The compound's structure allows it to effectively bind to this site, disrupting microtubule dynamics and consequently inhibiting cancer cell proliferation.
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC₅₀ (μM) | Activity |
|---|---|---|
| HeLa (cervical cancer) | 1.1 - 4.7 | Strong inhibition of cell growth |
| CEM (T-lymphoblastic leukemia) | 2.3 - 2.8 | Effective against drug-resistant cells |
| L1210 (murine leukemia) | 2.8 | Selective cytotoxicity observed |
These results indicate that this compound has potent anticancer properties with low IC₅₀ values across multiple cell lines.
Case Studies and Research Findings
- In Vitro Studies : A study published in MDPI reported that compounds based on the thieno[2,3-c]pyridine framework demonstrated significant inhibition of tubulin polymerization and showed selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC) at concentrations over 20 μM .
- Comparative Analysis : Another investigation compared the efficacy of various thieno[2,3-c]pyridine derivatives. It was found that those with an ethoxycarbonyl substituent at the C-6 position exhibited enhanced antiproliferative activity against HeLa cells compared to other derivatives lacking this modification .
- Mechanistic Insights : Research indicated that the presence of specific functional groups in the thieno[2,3-c]pyridine structure is crucial for its biological activity. For instance, modifications at the N-methoxy/ethoxycarbonyl moiety significantly influenced the compound's potency against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
